molecular formula C13H9N3O2 B3047975 5-Nitro-1-phenylbenzimidazole CAS No. 15127-88-5

5-Nitro-1-phenylbenzimidazole

Cat. No.: B3047975
CAS No.: 15127-88-5
M. Wt: 239.23 g/mol
InChI Key: YXIZJJZDLDWOFR-UHFFFAOYSA-N
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Description

5-Nitro-1-phenylbenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are characterized by a fusion of benzene and imidazole rings, which imparts unique chemical and biological properties

Safety and Hazards

While specific safety and hazards information for 5-Nitro-1-phenylbenzimidazole was not found, it’s important to note that certain benzimidazole derivatives are known to produce free radicals when exposed to sunlight, leading to DNA damage .

Future Directions

Benzimidazole-based drug discovery and development is an active research area. An increasing number of benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality . In the future, the benzimidazole scaffolds might be fused with another heterocyclic ring system to explore several novel chemically stable and potent pharmacological agents against several rare or critical diseases .

Biochemical Analysis

Biochemical Properties

5-Nitro-1-phenylbenzimidazole plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as DNA gyrase and topoisomerase, which are essential for DNA replication and transcription. Additionally, this compound can bind to proteins involved in cellular signaling pathways, thereby modulating their activity. The interactions between this compound and these biomolecules are primarily driven by its nitro and phenyl groups, which facilitate binding through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by activating the p53 signaling pathway and inhibiting the NF-κB pathway . Additionally, it can modulate the expression of genes involved in oxidative stress response, thereby affecting cellular metabolism and promoting cell survival under stress conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, this compound can inhibit the activity of DNA gyrase by binding to its active site, thereby preventing the enzyme from catalyzing the supercoiling of DNA . This inhibition leads to the disruption of DNA replication and transcription, ultimately resulting in cell death. Additionally, this compound can activate certain signaling pathways by binding to specific receptors or proteins, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been extensively studied. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively inhibit the growth of certain pathogens . At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels within cells . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and can bind to plasma proteins, facilitating its distribution throughout the body . The localization and accumulation of this compound in specific tissues can influence its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to various cellular compartments, including the nucleus, mitochondria, and cytoplasm . The targeting of this compound to specific organelles is mediated by targeting signals and post-translational modifications, which direct the compound to its site of action . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1-phenylbenzimidazole typically involves the condensation of o-phenylenediamine with nitrobenzene under acidic conditions. One common method is the Phillips synthesis, which uses 4 N hydrochloric acid or glacial acetic acid as the reaction medium. The reaction is carried out at elevated temperatures, often reaching 250–300°C .

Industrial Production Methods

In industrial settings, the synthesis of benzimidazole derivatives, including this compound, can be achieved through various methods. These include the use of sulfuric acid or polyphosphoric acid as catalysts, as well as microwave-assisted synthesis, which offers advantages in terms of yield and reaction time .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1-phenylbenzimidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-1-phenylbenzimidazole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

5-nitro-1-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-16(18)11-6-7-13-12(8-11)14-9-15(13)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIZJJZDLDWOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353386
Record name 5-nitro-1-phenylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15127-88-5
Record name 5-nitro-1-phenylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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